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Compound of Interest

Compound Name: 2F-Viminol

Cat. No.: B1442990 Get Quote

Disclaimer: This document is intended for an audience of researchers, scientists, and drug

development professionals. The information contained herein is for research and informational

purposes only. 2F-Viminol is a novel psychoactive substance (NPS) and may be subject to

legal restrictions in various jurisdictions.

Introduction
2F-Viminol is a synthetic opioid and a derivative of Viminol, a compound developed by

Zambon in the 1960s.[1] Unlike its parent compound, which has seen limited medical use as an

analgesic, 2F-Viminol has never been approved for medical use and has emerged on the

designer drug market.[1] First identified in Sweden in 2019, it is one of many structurally

atypical opioids to appear as novel psychoactive substances (NPS).[1] This guide provides a

comprehensive technical overview of 2F-Viminol, focusing on its chemical properties,

pharmacology, metabolism, and the analytical methods for its characterization.

Chemical Properties
2F-Viminol is structurally derived from Viminol by the substitution of a chlorine atom with a

fluorine atom on the benzyl group.[2] It belongs to the α-pyrryl-2-aminoethanol class of opioids.

[2]
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Property Value Source

IUPAC Name

2-[di(butan-2-yl)amino]-1-[1-

[(2-fluorophenyl)methyl]pyrrol-

2-yl]ethanol

[1][3]

Molecular Formula C₂₁H₃₁FN₂O [1][4]

Molar Mass 346.490 g·mol⁻¹ [1]

CAS Number 63880-43-3 [1]

Like its parent compound, 2F-Viminol possesses three chiral centers, leading to the possibility

of six different stereoisomers.[5][6] The pharmacology of Viminol is highly dependent on its

stereochemistry, and it is presumed that the same holds true for 2F-Viminol.[5][7]

Pharmacology
The pharmacological profile of 2F-Viminol is understood primarily through the lens of its parent

compound, Viminol. Research indicates that replacing the chlorine atom of Viminol with fluorine

results in a compound with approximately twice the analgesic potency.[2]

Mechanism of Action & Receptor Activity
Viminol exerts its effects through a complex interaction with the opioid receptor system. It is

supplied as a racemic mixture of stereoisomers, which have varying effects.[2]

The 1S-(R,R)-disecbutyl isomer is a full agonist at the µ-opioid receptor, with a potency

about 5.5 times that of morphine.[2][8]

The 1S-(S,S)-disecbutyl isomer acts as an antagonist at the opioid receptors.[2][7][8]

This combination of agonist and antagonist activity within the same racemic mixture gives

Viminol a mixed agonist-antagonist profile, which may contribute to a lower potential for

dependence compared to full µ-opioid agonists.[2][6][9] It is hypothesized that 2F-Viminol
shares this stereoisomer-dependent pharmacology.

Opioid Receptor Signaling Pathway
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As an opioid agonist, the active isomers of 2F-Viminol are expected to activate the canonical

G-protein coupled receptor (GPCR) signaling cascade.[5][10] Upon binding to the µ-opioid

receptor, the agonist induces a conformational change, leading to the activation of an

associated inhibitory G-protein (Gαi/o).[10][11] This initiates several downstream events:

The G-protein dissociates into its Gα and Gβγ subunits.[10][11]

The Gα subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration

of cyclic AMP (cAMP).[11]

The Gβγ subunit modulates ion channel activity, primarily by activating G-protein-coupled

inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels

(VGCCs).[10][11]

The net effect of this pathway is a hyperpolarization of the neuron, leading to reduced neuronal

excitability and a decrease in neurotransmitter release, which underlies the analgesic and other

central nervous system effects of opioids.[12]
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Figure 1: Simplified G-protein signaling pathway for µ-opioid receptor activation.

Quantitative Pharmacological Data
Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC₅₀) of

2F-Viminol stereoisomers at opioid receptors are not available in publicly accessible literature.

Such data would be essential for a complete pharmacological characterization. The tables

below are presented as templates for such data.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 2F-Viminol Isomers
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Isomer
Configuration

µ-Opioid Receptor
(MOR)

δ-Opioid Receptor
(DOR)

κ-Opioid Receptor
(KOR)

1S-(R,R) Agonist Data Not Available Data Not Available Data Not Available

1S-(S,S) Antagonist Data Not Available Data Not Available Data Not Available

| Other Isomers | Data Not Available | Data Not Available | Data Not Available |

Table 2: Opioid Receptor Functional Activity (EC₅₀/IC₅₀, nM) of 2F-Viminol Isomers

Isomer
Configuration

MOR Activity DOR Activity KOR Activity

1S-(R,R) Agonist Data Not Available Data Not Available Data Not Available

1S-(S,S) Antagonist Data Not Available Data Not Available Data Not Available

| Other Isomers | Data Not Available | Data Not Available | Data Not Available |

Metabolism
The in vitro metabolism of 2F-Viminol has been investigated using human liver microsomes

(HLMs).[13] These studies are crucial for predicting its in vivo metabolic fate, identifying active

metabolites, and developing analytical methods for its detection in biological samples.

A study identified seven metabolites of 2F-Viminol, formed primarily through N-dealkylation

and hydroxylation.[13] The two principal proposed metabolic pathways were the N-dealkylation

of one of the sec-butyl groups and a combination of N-dealkylation (sec-butyl) with subsequent

hydroxylation.[13]

Table 3: Identified In Vitro Metabolites of 2F-Viminol
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Metabolite Metabolic Pathway

M1 N-dealkylation (sec-butyl)

M2 N-dealkylation (sec-butyl) + Hydroxylation

M3-M7 Other N-dealkylated and hydroxylated species

Source: Adapted from Velez et al., 2023.[13]

Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of

2F-Viminol.

In Vitro Metabolism Using Human Liver Microsomes
(HLMs)
This protocol is based on the methodology used to determine the metabolic profile of 2F-
Viminol.[13]

Objective: To identify metabolites of 2F-Viminol generated by hepatic enzymes.

Materials:

2F-Viminol standard

Pooled human liver microsomes (HLMs)

NADPH (cofactor)

Phosphate buffer (pH 7.4)

Acetonitrile (reaction termination)

Liquid chromatograph quadrupole-time-of-flight mass spectrometer (LC-QTOF-MS)

Procedure:
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Preparation of Mixtures: Prepare three types of samples:

Standard: 2F-Viminol in phosphate buffer.

Control: 2F-Viminol and HLMs in phosphate buffer (without NADPH).

Reaction Mixture: 2F-Viminol, HLMs, and NADPH in phosphate buffer.

Incubation: Incubate all mixtures at 37°C with gentle agitation to facilitate metabolic

reactions.

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

This precipitates the microsomal proteins.

Sample Cleanup: Centrifuge the samples to pellet the precipitated proteins. Collect the

supernatant.

Analysis: Analyze the supernatant using LC-QTOF-MS to separate and identify the parent

drug and its metabolites.

Data Elucidation: Use metabolite identification software to propose structures for the

detected metabolites based on their mass-to-charge ratio (m/z) and fragmentation

patterns.[13]

Opioid Receptor Binding Assay (Radioligand
Competition)
This is a standard protocol to determine the binding affinity (Ki) of a compound for a specific

receptor.[9][14][15]

Objective: To quantify the affinity of 2F-Viminol isomers for µ, δ, and κ opioid receptors.

Materials:

Cell membranes from cell lines stably expressing the human opioid receptor of interest

(e.g., CHO-hMOR).

A subtype-specific radioligand (e.g., [³H]DAMGO for MOR).
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Unlabeled 2F-Viminol isomer (the test compound).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of

the radioligand and varying concentrations of the unlabeled 2F-Viminol isomer.

Equilibration: Allow the binding reaction to reach equilibrium.

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This

separates the receptor-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of radioligand inhibition versus the concentration of the

2F-Viminol isomer. Calculate the IC₅₀ (the concentration of the isomer that inhibits 50% of

the specific binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-

Prusoff equation.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the extent of G-protein activation following receptor stimulation

by an agonist.[15][16]

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of 2F-Viminol isomers as

agonists at opioid receptors.

Materials:
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Cell membranes expressing the opioid receptor of interest.

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

GDP.

2F-Viminol isomer (the test compound).

Assay buffer.

Procedure:

Pre-incubation: Pre-incubate the cell membranes with varying concentrations of the 2F-
Viminol isomer.

Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS and GDP. Agonist-bound

receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

Incubation: Incubate to allow for [³⁵S]GTPγS binding.

Termination & Filtration: Terminate the reaction by rapid filtration, capturing the

membranes with bound [³⁵S]GTPγS.

Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

Data Analysis: Plot the amount of [³⁵S]GTPγS bound versus the concentration of the 2F-
Viminol isomer. Use non-linear regression to determine the EC₅₀ and Emax values.

Analytical Workflow for NPS Identification
The identification of an unknown NPS like 2F-Viminol in seized materials or toxicological

samples follows a structured analytical workflow.
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Figure 2: General analytical workflow for the identification of a novel psychoactive substance.

Conclusion
2F-Viminol represents a continuation of the trend of emerging novel synthetic opioids with

atypical structures. Based on its relationship to Viminol, it is presumed to be a potent,

stereochemically complex opioid with a mixed agonist-antagonist profile inherent to its racemic

nature. The in vitro metabolic profile has been partially elucidated, providing a basis for its

detection in forensic and clinical settings. However, a significant data gap exists regarding its

quantitative pharmacology and in vivo toxicology. Further research, including receptor binding

and functional assays on its isolated stereoisomers, is necessary to fully characterize its

pharmacological profile and potential for harm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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